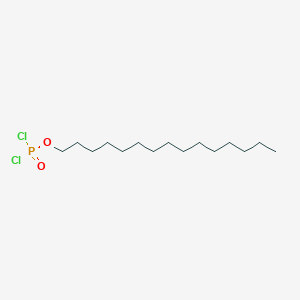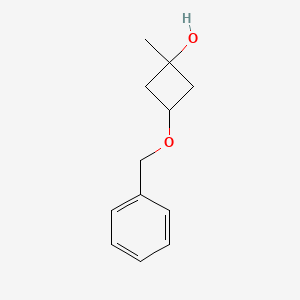
3-(Benzyloxy)-1-methylcyclobutan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-1-methylcyclobutan-1-OL is an organic compound that features a cyclobutane ring substituted with a benzyloxy group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-methylcyclobutan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate.
Nucleophilic Substitution: These starting materials undergo a nucleophilic substitution reaction to form a cyclobutane intermediate.
Deprotection and Hydrolysis: The intermediate is then deprotected and hydrolyzed under acidic conditions to yield 3-oxocyclobutanecarboxylic acid.
Conversion to Carboxylic Acid Silver Salt: The carboxylic acid is converted to its silver salt form.
Hunsdiecker Reaction: The silver salt reacts with elemental bromine to form a bromoalkane.
Final Nucleophilic Substitution: The bromoalkane undergoes a final nucleophilic substitution with benzyl alcohol to produce this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-1-methylcyclobutan-1-OL can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a cyclobutanol derivative.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction can produce 1-methylcyclobutan-1-ol.
Substitution: Substitution reactions can yield various cyclobutane derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-1-methylcyclobutan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-1-methylcyclobutan-1-OL involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzyloxy)-1-cyclobutanone: Similar structure but lacks the methyl group.
1-Methylcyclobutan-1-ol: Lacks the benzyloxy group.
Benzyl alcohol: Contains the benzyloxy group but lacks the cyclobutane ring.
Uniqueness
3-(Benzyloxy)-1-methylcyclobutan-1-OL is unique due to the combination of the benzyloxy group and the cyclobutane ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not possible with the similar compounds listed above .
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
1-methyl-3-phenylmethoxycyclobutan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-12(13)7-11(8-12)14-9-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 |
Clave InChI |
RMUMFNPDDLMEPT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


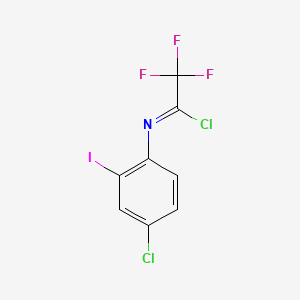
![3-Acetyl-7-methylimidazo[1,2-a]pyridine](/img/structure/B15336974.png)
![[[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene](/img/structure/B15336979.png)

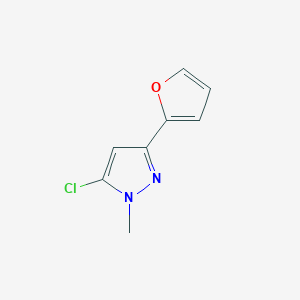
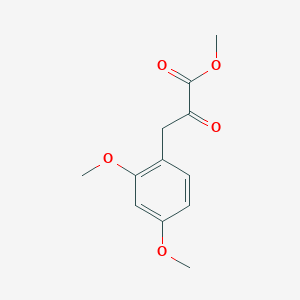
![N-[(S)-1-Acryloylpyrrolidine-3-carbonyl]-N-methyl-L-valine](/img/structure/B15337016.png)

![3-Bromo-5-((2-(pyrrolidin-1-yl)ethyl)amino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B15337027.png)

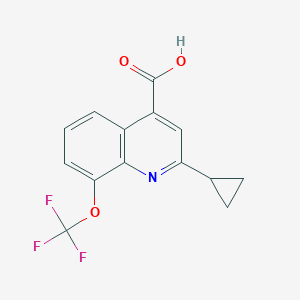
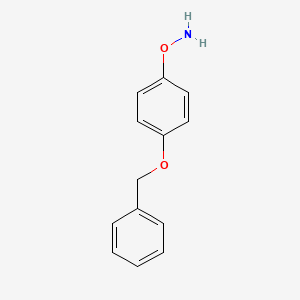
![N-Methoxy-4-[(2-methoxyethyl)(methyl)amino]-N-methylbutanamide](/img/structure/B15337059.png)
